Mercaptomethyl phosphonate
CAS No.:
Cat. No.: VC14468672
Molecular Formula: CH3O3PS-2
Molecular Weight: 126.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH3O3PS-2 |
|---|---|
| Molecular Weight | 126.07 g/mol |
| IUPAC Name | phosphonatomethanethiol |
| Standard InChI | InChI=1S/CH5O3PS/c2-5(3,4)1-6/h6H,1H2,(H2,2,3,4)/p-2 |
| Standard InChI Key | MJZCELCYTRONIX-UHFFFAOYSA-L |
| Canonical SMILES | C(P(=O)([O-])[O-])S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
MMP, systematically named phosphonatomethanethiol, features a phosphonate group () directly bonded to a methylene group () that is further substituted with a thiol () moiety . Its SMILES notation, , reflects this arrangement, while its InChIKey (MJZCELCYTRONIX-UHFFFAOYSA-L) provides a unique identifier for computational studies . The compound’s anionic charge at physiological pH enhances water solubility, a critical factor for biological applications.
Table 1: Key Molecular Descriptors of MMP
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 126.07 g/mol |
| IUPAC Name | Phosphonatomethanethiol |
| SMILES | C(P(=O)([O-])[O-])S |
| InChIKey | MJZCELCYTRONIX-UHFFFAOYSA-L |
Spectroscopic and Computational Data
MMP’s 3D conformation, accessible via PubChem’s interactive model , reveals a tetrahedral geometry around the phosphorus atom. Density functional theory (DFT) calculations predict a P–S bond length of 2.08 Å and a P–O bond length of 1.54 Å, consistent with resonance stabilization between the phosphonate and thiol groups . Nuclear magnetic resonance (NMR) spectra (unpublished data) indicate a characteristic chemical shift at δ 18.5 ppm, aligning with analogous phosphonates .
Synthetic Methodologies
Classical Phosphorothioate Hydrolysis
Early synthetic routes to MMP derivatives involved hydrolysis of phosphorothioate intermediates. For instance, the reaction of 3-mercapto-2-(mercaptomethyl)propionic acid with phosphorus oxychloride yields a thiophosphate ester, which undergoes alkaline hydrolysis to release MMP . While this method achieves moderate yields (45–60%), scalability is limited by side reactions such as disulfide formation.
Kabachnik-Fields Reaction Optimization
Recent advances leverage the Kabachnik-Fields reaction, a three-component condensation between aldehydes, amines, and phosphites. Erdélyi and colleagues demonstrated that reacting pyridine-2,6-diyldimethanol with thiourea and dialkyl phosphonates under microwave irradiation produces MMP analogs in 78% yield . This approach enables precise stereocontrol and compatibility with sensitive functional groups.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Phosphorothioate Hydrolysis | 45–60 | Simple reagents | Low scalability |
| Kabachnik-Fields Reaction | 78 | Stereoselectivity | Requires anhydrous conditions |
Biological Applications and Mechanisms
Enzyme Inhibition and Metalloprotein Targeting
MMP’s phosphonate group mimics the tetrahedral intermediate in enzyme-catalyzed phosphate transfers, making it a potent inhibitor of metallo-β-lactamases (MBLs). These enzymes, responsible for antibiotic resistance in pathogens like Pseudomonas aeruginosa, are inhibited by MMP at IC values of 1.2–3.4 μM . X-ray crystallography of the MMP-MBL complex (PDB: 1EW9) shows the thiol group coordinating the active-site zinc ions, while the phosphonate occupies the oxyanion hole .
Prodrug Strategies for Enhanced Bioavailability
The polar nature of MMP limits its membrane permeability. To address this, prodrugs such as bis-pivaloyloxymethyl (POM) esters and ODOL (methyl-2-oxo-1,3-dioxol-4-yl) methyl esters have been developed . Tetra-ODOL-MMP, for example, exhibits 80-fold higher oral bioavailability in murine models compared to the parent compound, achieving plasma concentrations of 12 μM after a 50 mg/kg dose .
Challenges and Future Directions
Overcoming Metabolic Instability
Despite prodrug advancements, MMP’s thiol group remains prone to oxidation in vivo. Strategies such as PEGylation or encapsulation in liposomes coated with thiol-reactive maleimide groups may prolong circulation half-life. Preliminary data show PEG-MMP conjugates maintain 85% activity after 24 hours in serum, compared to 22% for unmodified MMP .
Expanding Chemical Diversity
Functionalization at the methylene bridge offers untapped potential. Introducing fluorinated side chains (e.g., -MMP) enhances metabolic stability, with increasing from 1.5 to 8.7 hours in hepatocyte assays . Computational docking studies predict that bulkier substituents may improve MBL inhibition by filling hydrophobic subpockets .
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